

The Selectivity Profile of GS-967: A Technical Overview

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Compound of Interest				
Compound Name:	GS967			
Cat. No.:	B15589792	Get Quote		

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Introduction

GS-967, also known as GS-458967 and PRAX-330, is a potent and highly selective inhibitor of the cardiac late sodium current (late INa). This current, which results from a small fraction of voltage-gated sodium channels (predominantly Nav1.5) that fail to fully inactivate during the action potential plateau, is often augmented in pathological conditions such as long QT syndrome, heart failure, and ischemia. By selectively targeting the late INa over the peak sodium current (peak INa), GS-967 represents a targeted therapeutic approach for the treatment of cardiac arrhythmias with a potentially favorable safety profile. This document provides an in-depth technical guide to the selectivity profile of GS-967, including quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and the workflow for its characterization.

Quantitative Selectivity Profile

The selectivity of GS-967 is primarily defined by its potent inhibition of the late INa with significantly less effect on the peak INa and other cardiac ion channels. This preferential activity has been quantified across various experimental systems.

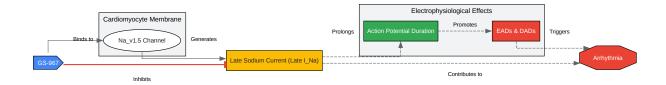


Parameter	Value	Experimental System	Notes
IC50 (Late INa)	0.13 μΜ	Rabbit ventricular myocytes	
0.21 μΜ	Isolated rabbit hearts		
~0.20 μM	Canine ventricular cardiomyocytes		
IC50 (Use-Dependent Block of Peak INa)	0.07 μΜ	Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs)	Measured at a stimulation frequency of 10 Hz.
Selectivity (Late INa vs. Peak INa)	42-fold preference	Not specified	[1]
Off-Target Effects	No significant effect at 3 μΜ	L-type and T-type calcium channel currents, Na+-Ca2+ exchanger current (INCX) in human cardiac ion channels expressed in HEK293 or CHO cells	[1]
Minimal or no effect at 1 μΜ	ATP-inhibited K+ current in human cardiac ion channels expressed in HEK293 or CHO cells	[1]	
No inhibition	Nav1.8, Nav2.1	[2]	- -
Sensitivity noted	Neuronal Nav1.1	[2]	

Mechanism of Action: Signaling Pathway



GS-967 exerts its antiarrhythmic effects by modulating the function of voltage-gated sodium channels in cardiomyocytes. The primary mechanism involves the inhibition of the late sodium current, which leads to a shortening of the action potential duration and suppression of early afterdepolarizations (EADs) and delayed afterdepolarizations (DADs), key triggers for cardiac arrhythmias.



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Mechanism of action of GS-967 in cardiomyocytes.

Experimental Protocols

The characterization of the selectivity profile of GS-967 involves a series of electrophysiological and in vivo experiments. Below are detailed methodologies for key assays.

Whole-Cell Voltage Clamp for Late INa Inhibition

This protocol is used to measure the effect of GS-967 on the late sodium current in isolated cardiomyocytes or heterologous expression systems.

- Cell Preparation: Cardiomyocytes are enzymatically isolated from animal hearts (e.g., rabbit or canine ventricles) or human induced pluripotent stem cells are differentiated into cardiomyocytes (hiPSC-CMs). Alternatively, a stable cell line (e.g., HEK293) expressing the human Nav1.5 channel is used.
- Solutions:



- External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10
 Glucose; pH adjusted to 7.4 with NaOH. To block other currents, specific inhibitors like nifedipine (for L-type Ca2+ current) can be added.
- Internal (Pipette) Solution (in mM): 120 CsF, 10 CsCl, 10 EGTA, 10 HEPES; pH adjusted to 7.2 with CsOH. Cesium is used to block potassium currents.
- Voltage Clamp Protocol:
 - Establish a whole-cell patch clamp configuration.
 - Hold the cell membrane potential at -120 mV to ensure availability of sodium channels.
 - Apply a depolarizing voltage step to -20 mV for a duration of 200-500 ms.
 - The late INa is measured as the mean current during the last 100-200 ms of the depolarizing pulse.
 - Record baseline late INa.
 - Perfuse the cell with increasing concentrations of GS-967 and repeat the voltage clamp protocol at each concentration.
 - The concentration-response curve is generated by plotting the percentage of late INa inhibition against the drug concentration, and the IC50 value is calculated.

Use-Dependent Block of Peak INa

This assay assesses the effect of GS-967 on the peak sodium current during rapid stimulation, which is characteristic of some sodium channel blockers.

- Cell and Solution Preparation: As described for the late INa inhibition assay.
- Voltage Clamp Protocol:
 - Establish a whole-cell patch clamp configuration.
 - Hold the membrane potential at -120 mV.



- Apply a train of short (e.g., 20 ms) depolarizing pulses to -20 mV at a specific frequency (e.g., 1 Hz, 5 Hz, 10 Hz).
- Measure the peak inward current for each pulse in the train.
- Use-dependent block is quantified as the percentage reduction in peak INa from the first pulse to a steady-state level (e.g., the 20th pulse).
- Perform the protocol at baseline and in the presence of various concentrations of GS-967 to determine the IC50 for use-dependent block.

In Vivo Arrhythmia Models

Animal models are used to evaluate the antiarrhythmic efficacy and in vivo selectivity of GS-967.

- Animal Model: Anesthetized rabbits, dogs, or pigs are commonly used. Arrhythmias can be
 induced by various methods, such as coronary artery ligation (ischemia model),
 administration of pro-arrhythmic drugs (e.g., dofetilide to induce Torsades de Pointes), or
 programmed electrical stimulation.
- Drug Administration: GS-967 is administered intravenously as a bolus followed by a continuous infusion to achieve and maintain target plasma concentrations.
- Data Acquisition:
 - A multi-lead electrocardiogram (ECG) is continuously recorded to monitor heart rate, PR interval, QRS duration, and QT interval.
 - Intracardiac or epicardial electrodes can be used for more detailed electrophysiological measurements, such as action potential duration and effective refractory period.
 - The incidence and duration of induced arrhythmias are quantified before and after GS-967 administration.
- Selectivity Assessment: The lack of significant effects on heart rate, blood pressure, and QRS duration at therapeutic antiarrhythmic concentrations provides evidence for its selectivity in vivo.[3]

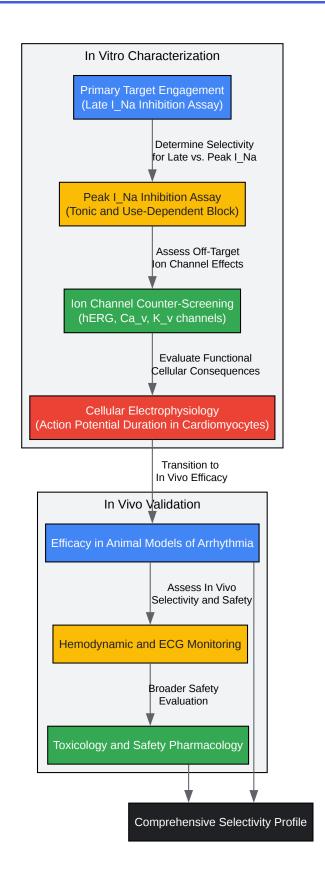




Experimental Workflow for Selectivity Profiling

The determination of the selectivity profile of a compound like GS-967 follows a logical progression from in vitro characterization to in vivo validation.





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Workflow for determining the selectivity profile of GS-967.



Conclusion

GS-967 demonstrates a distinct selectivity profile, characterized by its potent and preferential inhibition of the cardiac late sodium current. This selectivity is supported by a comprehensive set of in vitro and in vivo data, which show minimal effects on the peak sodium current at therapeutic concentrations and a lack of significant activity against other key cardiac ion channels. The mechanism of action, involving the modulation of sodium channel gating and a resultant shortening of the action potential duration, translates to antiarrhythmic efficacy in various preclinical models. This detailed understanding of its selectivity is crucial for its continued development as a targeted antiarrhythmic agent.

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